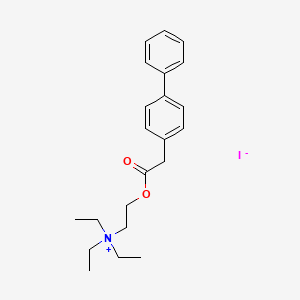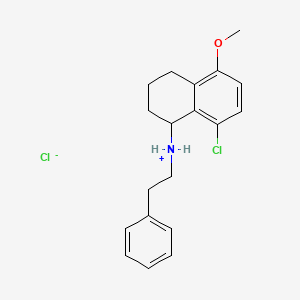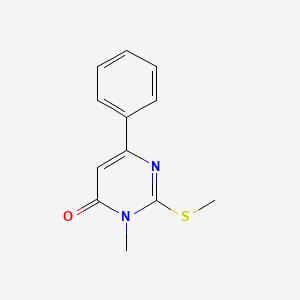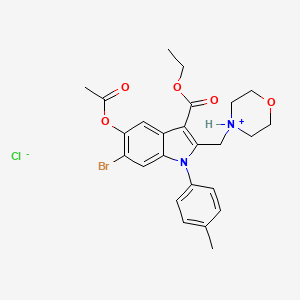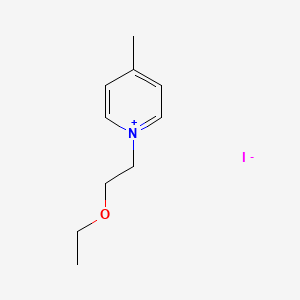
1-Ethoxyethyl-4-picolinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxyethyl-4-picolinium iodide is an organic compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a picolinium ion, which is a derivative of pyridine, and an ethoxyethyl group attached to the nitrogen atom The iodide ion serves as the counterion
Métodos De Preparación
The synthesis of 1-ethoxyethyl-4-picolinium iodide typically involves the quaternization of 4-picoline with ethyl iodide in the presence of a suitable solvent. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
[ \text{4-Picoline} + \text{Ethyl iodide} \rightarrow \text{this compound} ]
The reaction conditions may vary, but common solvents used include acetonitrile or ethanol. The reaction mixture is usually heated to around 80-100°C for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Análisis De Reacciones Químicas
1-Ethoxyethyl-4-picolinium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as chloride or bromide ions, under appropriate conditions.
Oxidation Reactions: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The picolinium ion can be reduced to form the corresponding pyridine derivative using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include polar solvents like water or alcohols, and the reactions are typically carried out at room temperature or slightly elevated temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethoxyethyl-4-picolinium iodide has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in various organic synthesis reactions, facilitating the transfer of reactants between different phases.
Medicine: It is being investigated for its potential use in drug delivery systems, where it can enhance the solubility and stability of certain drugs.
Industry: It is used in the formulation of ionic liquids, which are employed in various industrial processes, including electroplating and as solvents for chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-ethoxyethyl-4-picolinium iodide is primarily based on its ability to interact with biological membranes and other molecular targets. The quaternary ammonium structure allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and cell lysis. In drug delivery systems, it can enhance the solubility and stability of drugs by forming stable complexes with them.
Comparación Con Compuestos Similares
1-Ethoxyethyl-4-picolinium iodide can be compared with other quaternary ammonium compounds, such as:
1-Ethyl-3-methylimidazolium iodide: Similar in structure but contains an imidazolium ion instead of a picolinium ion. It is also used in ionic liquids and as a phase-transfer catalyst.
Tetrabutylammonium iodide: Contains a tetrabutylammonium ion and is commonly used in organic synthesis as a phase-transfer catalyst.
Benzyltriethylammonium iodide: Contains a benzyl group and is used in similar applications as a phase-transfer catalyst and in ionic liquids.
The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
73771-12-7 |
|---|---|
Fórmula molecular |
C10H16INO |
Peso molecular |
293.14 g/mol |
Nombre IUPAC |
1-(2-ethoxyethyl)-4-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C10H16NO.HI/c1-3-12-9-8-11-6-4-10(2)5-7-11;/h4-7H,3,8-9H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
QZCURHRLJIFDSY-UHFFFAOYSA-M |
SMILES canónico |
CCOCC[N+]1=CC=C(C=C1)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13783438.png)
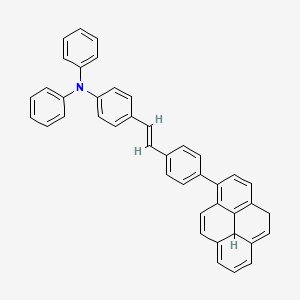
![4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol](/img/structure/B13783454.png)
![Ethyl 2-[bis(benzenesulfonyl)amino]acetate](/img/structure/B13783458.png)
![9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]-](/img/structure/B13783463.png)
![calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13783480.png)
